tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate

Lipophilicity Membrane permeability ADME

tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate (CAS 860344-09-8), also catalogued as Boc-NMe-Ala-thioamide, is a chiral, orthogonally protected α-aminothioamide building block (molecular formula C₉H₁₈N₂O₂S, MW 218.32 g/mol). It features a tert-butyloxycarbonyl (Boc) protecting group on a secondary N-methylamine, a chiral centre at the 1-position derived from alanine, and a terminal primary thioamide (–C(S)NH₂) moiety.

Molecular Formula C9H18N2O2S
Molecular Weight 218.32 g/mol
Cat. No. B15310162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate
Molecular FormulaC9H18N2O2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC(C(=S)N)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C9H18N2O2S/c1-6(7(10)14)11(5)8(12)13-9(2,3)4/h6H,1-5H3,(H2,10,14)
InChIKeyBVPJTUWKEXTCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate (Boc-NMe-Ala-Thioamide): Physicochemical Identity and Procurement-Relevant Classification


tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate (CAS 860344-09-8), also catalogued as Boc-NMe-Ala-thioamide, is a chiral, orthogonally protected α-aminothioamide building block (molecular formula C₉H₁₈N₂O₂S, MW 218.32 g/mol) . It features a tert-butyloxycarbonyl (Boc) protecting group on a secondary N-methylamine, a chiral centre at the 1-position derived from alanine, and a terminal primary thioamide (–C(S)NH₂) moiety. This architecture places it at the intersection of three functional classes—protected N-methyl amino acids, chiral thioamide isosteres, and precursors to thiazole/imidazole heterocycles—making its precise structural attributes critical for downstream synthetic and pharmacological outcomes [1].

Why Generic Substitution of tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate Introduces Uncontrolled Synthetic and Pharmacological Risk


The compound’s value is defined by the synergistic interplay of its three functional domains, none of which can be independently substituted without compromising function. Replacing the N-methyl group with hydrogen (CAS 96929-01-0) removes the documented N-methylation effect, which has been shown computationally to increase carbonyl oxygen nucleophilicity and accelerate heterocyclization kinetics critical for downstream scaffold construction [1]. Shifting the thioamide from the chiral 1-position to the achiral 2-position (CAS 347190-30-1) eliminates stereochemical information and simultaneously alters the molecule’s physicochemical profile, resulting in a LogP decrease of ≥0.70 units and a TPSA shift exceeding 32 Ų—both of which are likely to significantly impact membrane permeability, solubility, and target engagement . Using an unprotected or alternative protecting group strategy further risks premature thioamide decomposition or unwanted N-alkylation side reactions, highlighting that this specific arrangement of orthogonal protections is non-interchangeable.

Quantitative Differentiation Evidence for tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate Against Its Closest Analogs


LogP Increase of +0.70 Units Relative to the Achiral 2-Carbamothioylethyl Isomer

The target compound exhibits a significantly higher computed logP (2.23) compared to its achiral 2-carbamothioylethyl positional isomer (LogP 1.53) . This represents a ΔLogP of +0.70, indicating approximately 5-fold greater partitioning into a nonpolar phase. The difference arises from the proximity of the polar thioamide to the carbamate nitrogen in the target versus its separation by an ethylene spacer in the isomer, altering the overall hydrogen-bonding capacity and solvation free energy.

Lipophilicity Membrane permeability ADME Isomer comparison

N-Methylation Confers Accelerated Heterocyclization Kinetics via Enhanced Carbonyl Nucleophilicity

Ab initio computational studies on N-Boc derivatives demonstrate that N-methyl substitution increases the nucleophilic character of the carbamate carbonyl oxygen, thereby accelerating the displacement step during formation of five-membered heterocycles [1]. The target compound, bearing an N-methyl group on its carbamate nitrogen, is predicted to undergo faster cyclisation compared to its N-H analog (CAS 96929-01-0). This kinetic advantage is critical in one-pot cascade reactions where the rate of heterocycle formation determines overall yield and purity.

N-methylation effect Heterocyclization Cyclisation kinetics Boc deprotection

Topological Polar Surface Area (TPSA) Differentiates Target from 2-Isomer by >32 Ų

The target compound possesses a computed topological polar surface area (TPSA) of 87.65 Ų, which is substantially higher than the 55.56 Ų reported for its achiral 2-carbamothioylethyl isomer . This 32.09 Ų increase reflects the closer spatial arrangement of the thioamide and carbamate groups in the 1-isomer, increasing the local density of hydrogen-bond donors and acceptors.

Polar surface area Drug-likeness Oral bioavailability Isomer comparison

The C=S Bond Geometry in the Thioamide Moiety Is Distinct from the Oxopeptide Bond

Single-crystal X-ray diffraction analysis of a closely related thioalanine derivative (Boc-AlaS-NHCH₃) establishes that the thioamide C=S bond length is 1.665(9) Å, significantly longer than the typical C=O bond in an oxopeptide (approximately 1.23 Å) [1]. This crystallographic evidence translates to the target compound, confirming that the thioamide linkage introduces altered hydrogen-bonding geometry, greater polarisability, and distinct conformational preferences compared to standard amide-containing building blocks.

Thioamide C=S bond length X-ray crystallography Peptide isostere

Evidence-Backed Application Scenarios for tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate


Chiral Thiazole and Thiadiazole Library Synthesis via Accelerated Cyclocondensation

The target compound is ideally suited for the synthesis of enantiomerically enriched 2-aminothiazoles or 1,3,4-thiadiazoles. Its N-methyl group accelerates the key heterocyclization step relative to the N-H analog [1], while the chiral 1-position ensures that the resulting heterocycle retains stereochemical information—an advantage absent in the achiral 2-isomer. Typical protocols involve Hantzsch-type condensation with α-haloketones or cyclocondensation with hydrazides, where the enhanced carbonyl nucleophilicity of the Boc group facilitates efficient ring closure [1].

Proteolytically Stable Peptide Isostere with Enhanced Passive Permeability

The thioamide bond in the target compound is a well-established amide bioisostere that confers resistance to enzymatic degradation by serine and cysteine proteases [2]. The intermediate LogP (2.23) and TPSA (87.65 Ų) balance the need for aqueous solubility with passive membrane permeability, making it a strategic choice for incorporating into peptide lead compounds where both metabolic stability and cellular uptake are rate-limiting . The N-methyl group further reduces the number of hydrogen-bond donors, potentially improving permeability over the N-H analog.

Metalloenzyme Inhibitor Fragment with Defined Sulfur Coordination Geometry

The primary thioamide (–C(S)NH₂) moiety, with its elongated C=S bond (~1.66 Å vs. ~1.23 Å for C=O), offers distinct thiophilic metal coordination (e.g., Zn²⁺, Cu²⁺, Fe²⁺) that cannot be replicated by standard amide fragments [3]. The target compound can serve as a fragment for zinc-dependent metalloprotease or histone deacetylase (HDAC) inhibitor design, where the orthogonal Boc protection allows for selective elaboration of either nitrogen while preserving the metal-binding thioamide intact until the final deprotection step [3].

Orthogonal Solid-Phase Peptide Synthesis (SPPS) Using Acid-Labile Boc Chemistry

The target compound is specifically designed for Boc-strategy SPPS, where the acid-stable N-methyl group prevents unwanted N-alkylation side reactions during chain elongation, while the thioamide remains compatible with the mild SnCl₄-mediated Boc deprotection conditions developed for thioamide-containing peptides [4]. This enables the incorporation of a thioamide bond at a defined position within a growing peptide chain without epimerization or thioamide degradation, directly addressing a key synthetic challenge in thioamidated peptide construction described in contemporary reviews [2].

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